molecular formula C4H7ClO B6326984 (1-Chlorocyclopropyl)methanol CAS No. 154985-94-1

(1-Chlorocyclopropyl)methanol

Cat. No. B6326984
CAS RN: 154985-94-1
M. Wt: 106.55 g/mol
InChI Key: SNYFNEFRNAQBAW-UHFFFAOYSA-N
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Description

(1-Chlorocyclopropyl)methanol is a chemical compound with the CAS Number: 154985-94-1 and a molecular weight of 106.55 . It has a linear formula of C4H7ClO . It is typically a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H7ClO . Unfortunately, the specific structural details or a visual representation of the molecule were not found in the retrieved sources.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . Its molecular weight is 106.55 . Unfortunately, additional physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

(1-Chlorocyclopropyl)methanol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as thiophenes and pyridines. It has also been used in the synthesis of polymers, such as polyurethanes and polyamides. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents and antifungal agents.

Mechanism of Action

The mechanism of action of (1-chlorocyclopropyl)methanol is not well understood. However, it is believed to act as a proton acceptor, allowing for the formation of a new carbon-halogen bond. This bond formation is believed to be the basis for the compound’s ability to act as an intermediate in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and non-irritating, and it has not been found to be mutagenic or carcinogenic. In addition, it has been shown to be rapidly metabolized in the body, with no accumulation in the tissues.

Advantages and Limitations for Lab Experiments

(1-Chlorocyclopropyl)methanol has several advantages for use in laboratory experiments. It is a versatile intermediate, and it can be used in a variety of synthetic processes. In addition, it is relatively non-toxic and non-irritating, and it has been found to be rapidly metabolized in the body. However, it is important to note that the compound is flammable and should be handled with caution.

Future Directions

There are several potential future directions for research involving (1-chlorocyclopropyl)methanol. These include further research into the compound’s mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. In addition, further research could be conducted into the compound’s biochemical and physiological effects, as well as its potential uses in the manufacture of solvents and surfactants. Finally, further research could be conducted into the compound’s safety and toxicity profile.

Synthesis Methods

The most common method for synthesizing (1-chlorocyclopropyl)methanol is by reacting a chloroalkane with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a chloroalkyl halide, which can then be hydrolyzed to form the desired product. Alternatively, the compound can be synthesized by reacting an alkyl halide with a Grignard reagent.

properties

IUPAC Name

(1-chlorocyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-4(3-6)1-2-4/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYFNEFRNAQBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309464
Record name 1-Chlorocyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154985-94-1
Record name 1-Chlorocyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154985-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorocyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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